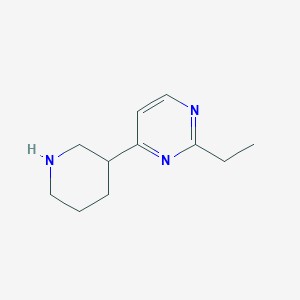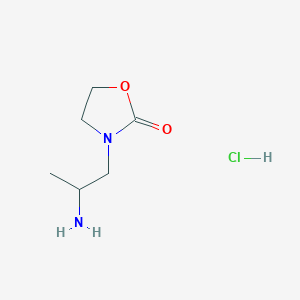![molecular formula C15H24ClN B1520367 [1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride CAS No. 1235440-78-4](/img/structure/B1520367.png)
[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride
Vue d'ensemble
Description
“[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride” is a compound with the CAS Number: 1235440-78-4 . It has a molecular weight of 253.81 . This compound is also known as NBNC or N-(4-tert-Butylphenyl)cyclobutanemethanamine hydrochloride.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N.ClH/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15;/h5-8H,4,9-11,16H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 253.81 . The InChI key for this compound is MLMMGFSNSZJJMS-UHFFFAOYSA-N .Applications De Recherche Scientifique
Novel Synthesis Methods
- Morpholine Derivatives Synthesis : Research has shown that compounds related to [1-(4-Tert-butylphenyl)cyclobutyl]methanamine can be transformed into morpholine derivatives through electrophile-induced ring closure and nucleophilic displacement reactions. These derivatives have potential applications in medicinal chemistry and drug design (D’hooghe et al., 2006).
Catalytic Applications
- Copper-Catalyzed Amination : Related compounds have been utilized as ligands in copper-catalyzed amination reactions of aryl halides with amines. These reactions afford secondary or tertiary amines in good to excellent yields, showcasing the potential of these compounds in facilitating complex organic reactions (Gajare et al., 2004).
Reaction Mechanism Studies
- Investigations into Cycloisomerization Mechanisms : Research into the mechanisms of cycloisomerization reactions catalyzed by ruthenium complexes has provided insights into the intermediates involved. Such studies are crucial for understanding how these compounds can be used to catalyze or influence other chemical transformations, potentially leading to the development of new synthetic methods (Liu et al., 2011).
Synthesis of Amino Sugars
- Asymmetric Synthesis of Amino Sugars : The synthesis of 3-amino-3-deoxy-L-talose, a process involving cyclobutyl intermediates, highlights the application of such compounds in the asymmetric synthesis of complex sugars. This research contributes to the field of carbohydrate chemistry and may have implications for the development of novel therapeutics (Hünenberger et al., 1994).
Photocytotoxic Compounds
- Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving related ligands have been studied for their photocytotoxic properties. These complexes are capable of generating reactive oxygen species under red light, offering potential applications in the development of light-activated therapeutic agents (Basu et al., 2014).
Nanoparticle Drug Delivery
- Liposomal Nanoparticles for Drug Delivery : Studies on incorporating antifungal agents into liposomal nanoparticles showcase the utility of related chemical structures in the design of drug delivery systems. Such research is pivotal for improving the efficacy and safety profiles of pharmaceuticals (Koutsoulas et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-tert-butylphenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15;/h5-8H,4,9-11,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMGFSNSZJJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235440-78-4 | |
| Record name | Cyclobutanemethanamine, 1-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520303.png)

![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)
